3-Bromo-6-methyl-5-nitropyridin-2-ol
CAS No.: 874493-25-1
Cat. No.: VC2995915
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874493-25-1 |
---|---|
Molecular Formula | C6H5BrN2O3 |
Molecular Weight | 233.02 g/mol |
IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) |
Standard InChI Key | TZYNRASKYAQOML-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
3-Bromo-6-methyl-5-nitropyridin-2-ol is a substituted pyridine derivative with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . The compound is also known as 3-bromo-2-hydroxy-5-nitro-6-picoline in some chemical databases, with picoline being an alternative name for methylpyridine. It bears the CAS registry number 874493-25-1 .
The molecular structure consists of a pyridine ring with four key substituents:
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A hydroxyl (-OH) group at the 2-position
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A bromine atom at the 3-position
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A nitro (-NO2) group at the 5-position
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A methyl (-CH3) group at the 6-position
The compound exists in tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one (lactam) form, with the latter often predominating in solution due to increased resonance stabilization.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C6H5BrN2O3 |
Molecular Weight | 233.02 g/mol |
Physical State | Crystalline solid |
CAS Number | 874493-25-1 |
Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, methanol) |
Melting Point | 165-168°C (estimated) |
Synthetic Routes and Preparation Methods
The synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol typically follows a selective functionalization approach of the pyridine ring. According to available literature, one documented synthetic pathway involves the nitration of 3-bromo-2-hydroxy-6-picoline .
Principal Synthetic Pathway
The compound can be synthesized from 3-bromo-2-hydroxy-6-picoline through nitration with nitric acid in aqueous conditions at 20°C for approximately 3 hours . This process achieves a reported yield of approximately 67% .
The reaction sequence can be represented as:
3-Bromo-2-hydroxy-6-picoline + HNO3 → 3-Bromo-6-methyl-5-nitropyridin-2-ol
Chemical Reactivity and Structure-Activity Relationships
Functional Group Reactivity
Functional Group | Position | Reactivity Characteristics |
---|---|---|
Hydroxyl (-OH) | 2 | Participates in hydrogen bonding; undergoes tautomerization to the lactam form; potential site for O-alkylation or acylation |
Bromine | 3 | Susceptible to nucleophilic aromatic substitution; potential site for cross-coupling reactions (Suzuki, Stille, etc.) |
Nitro (-NO2) | 5 | Strongly electron-withdrawing; activates the ring toward nucleophilic attack; can be reduced to an amino group |
Methyl (-CH3) | 6 | Potential site for oxidation or radical functionalization; provides steric influence |
Electronic Effects
The presence of the electron-withdrawing nitro group significantly depletes electron density in the pyridine ring, particularly at the 4- and 6-positions. This electronic depletion is further influenced by the bromine substituent, which combines inductive electron-withdrawing effects with resonance electron-donating effects.
The hydroxyl group at the 2-position contributes electron density through resonance, potentially moderating the electron-withdrawing effects of the other substituents. The methyl group provides a slight electron-donating effect through induction.
Applications in Organic Synthesis
3-Bromo-6-methyl-5-nitropyridin-2-ol serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems with potential biological activity.
As a Synthetic Intermediate
The compound's functional group diversity makes it particularly valuable as an intermediate in multistep syntheses. Specific applications include:
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Precursor in the synthesis of substituted pyridines through selective manipulation of the bromine and nitro groups
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Building block for heterocyclic libraries in medicinal chemistry programs
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Scaffold for the development of ligands for transition metal complexes
Derivatization Reactions
The compound can undergo various transformations to generate structurally diverse derivatives:
Reaction Type | Conditions | Expected Product |
---|---|---|
Reduction of nitro group | H2/Pd-C or Fe/HCl | 3-Bromo-5-amino-6-methylpyridin-2-ol |
Cross-coupling at Br position | Pd(0) catalyst, boronic acids | 3-Aryl-6-methyl-5-nitropyridin-2-ol derivatives |
O-Alkylation | Alkyl halide, base | 2-Alkoxy-3-bromo-6-methyl-5-nitropyridine derivatives |
N-Alkylation (lactam form) | Alkyl halide, base | N-alkylated pyridin-2-one derivatives |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 3-Bromo-6-methyl-5-nitropyridin-2-ol. While comprehensive spectroscopic data specific to this compound is limited in the available search results, predicted spectroscopic characteristics based on structural features include:
Predicted 1H NMR Features
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H (C4-H) | 7.8-8.2 | singlet | 1H |
OH (tautomeric form dependent) | 10.0-12.0 | broad singlet | 1H |
Methyl (-CH3) | 2.3-2.6 | singlet | 3H |
Predicted 13C NMR Features
Carbon Position | Expected Chemical Shift (ppm) |
---|---|
C2 (C-OH) | 160-165 |
C3 (C-Br) | 110-115 |
C4 | 130-135 |
C5 (C-NO2) | 140-145 |
C6 (C-CH3) | 145-150 |
CH3 | 18-22 |
Infrared Spectroscopy
Key expected IR absorption bands:
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O-H stretching: 3200-3400 cm-1 (broad)
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C=O stretching (lactam tautomer): 1640-1660 cm-1
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NO2 asymmetric stretching: 1510-1530 cm-1
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NO2 symmetric stretching: 1330-1350 cm-1
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C-Br stretching: 650-730 cm-1
Potential Activity | Structural Rationale |
---|---|
Antimicrobial | Nitro-substituted heterocycles often display antibacterial properties |
Enzyme inhibition | Multiple hydrogen bond donors/acceptors for binding to enzyme active sites |
Anti-inflammatory | Pyridin-2-one structure is present in some anti-inflammatory agents |
Antioxidant | Hydroxyl group may participate in radical scavenging |
Hazard Type | Considerations |
---|---|
Toxicity | May cause irritation to skin, eyes, and respiratory system |
Reactivity | Nitro groups can undergo exothermic decomposition under certain conditions |
Environmental | Limited biodegradability; potential aquatic toxicity |
Comparison with Structural Isomers
Understanding the structural relationships between 3-Bromo-6-methyl-5-nitropyridin-2-ol and its isomers provides valuable insights into structure-property relationships.
Comparison with 5-Bromo-6-methyl-3-nitropyridin-2-ol
A key structural isomer is 5-Bromo-6-methyl-3-nitropyridin-2-ol, which differs in the positions of the bromine and nitro substituents:
Feature | 3-Bromo-6-methyl-5-nitropyridin-2-ol | 5-Bromo-6-methyl-3-nitropyridin-2-ol |
---|---|---|
CAS Number | 874493-25-1 | 186413-74-1 |
Bromine Position | 3-position | 5-position |
Nitro Position | 5-position | 3-position |
Electronic Distribution | Nitro and bromine positioned meta to each other | Nitro and bromine positioned para to each other |
Predicted Reactivity | Distinct regioselectivity in nucleophilic aromatic substitution | Different pattern of activation toward nucleophiles |
The positional differences between these isomers are expected to result in significant differences in their chemical reactivity, spectroscopic properties, and potentially their biological activities.
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